molecular formula C9H13BrN2 B1416906 5-bromo-N-(sec-butyl)pyridin-2-amine CAS No. 1041513-33-0

5-bromo-N-(sec-butyl)pyridin-2-amine

Cat. No.: B1416906
CAS No.: 1041513-33-0
M. Wt: 229.12 g/mol
InChI Key: OVTJXNYUSZXHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(sec-butyl)pyridin-2-amine (CAS 1041513-33-0) is a brominated pyridine derivative with the molecular formula C 9 H 13 BrN 2 and a molecular weight of 229.12 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring a bromine atom on the pyridine ring and a secondary butyl amine group, makes it a versatile precursor for further functionalization, particularly through metal-catalyzed cross-coupling reactions. Compounds within this chemical class are frequently investigated as key intermediates in the synthesis of more complex heterocyclic systems . Research into similar 5-bromo-pyridin-2-amine analogs highlights their significant role in developing active pharmaceutical ingredients, with applications explored in therapeutic areas such as immunology and oncology . As a reagent, it is typically used in the research and development of novel small molecules, showcasing its importance in drug discovery pipelines. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-bromo-N-butan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-3-7(2)12-9-5-4-8(10)6-11-9/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTJXNYUSZXHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 5-bromo-2-pyridinecarboxylic acid and sec-butylamine.

    Reaction Steps:

Industrial Production Methods:

  • The industrial production of 5-bromo-N-(sec-butyl)pyridin-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: 5-bromo-N-(sec-butyl)pyridin-2-amine N-oxide.

    Reduction: 2-pyridinyl-N-(sec-butyl)amine.

    Substitution: N-(5-Substituted-2-pyridinyl)-N-(sec-butyl)amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of ligands for coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Utilized in the design of novel pharmaceuticals targeting specific biological pathways.

Industry:

  • Applied in the development of advanced materials, including polymers and catalysts.
  • Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(sec-butyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine substituent and sec-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Pyrazolylmethyl derivatives achieve high yields (93.6%) via condensation reactions, likely due to the stability of the pyrazole moiety .
  • Aryl substituents (e.g., 4-methoxyphenyl) require transition metal catalysis (e.g., Cu(OAc)₂), with moderate yields (80%) .
  • sec-Butyl analogs (hypothetically) may involve alkylation or reductive amination, but steric hindrance from branching could reduce yields compared to linear alkyl chains.

Physical and Spectral Properties

Substituents profoundly impact melting points (mp) and spectroscopic signatures:

Compound Name mp (°C) Key Spectral Data (¹³C NMR, δ ppm) Reference
5-Bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine 150–152 CH₂ (53.42), CH₃ (10.67–13.29)
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Not reported OCH₃ (55–56), aromatic carbons (110–156)
5-Bromo-N-(4-(trifluoromethoxy)phenyl)pyridin-2-amine Not reported CF₃O (δ ~75–80 in ¹⁹F NMR), aromatic carbons (113–157)

Key Observations :

  • Pyrazolylmethyl derivatives exhibit distinct methyl group signals (δ 10–13 ppm) and moderate mp ranges (150–152°C) due to hydrogen bonding .
  • Methoxybenzyl analogs show characteristic OCH₃ signals (δ ~55 ppm) and higher aromatic carbon shifts (δ >110 ppm) .

Key Observations :

  • Aromatic substituents (e.g., methoxyphenyl) enhance π-π stacking with biological targets, improving anti-thrombolytic activity .
  • Heterocyclic substituents (e.g., pyrazolylmethyl) exhibit antimicrobial properties due to hydrogen-bonding interactions .
  • sec-Butyl analogs may show altered pharmacokinetics; increased lipophilicity could enhance membrane permeability but reduce aqueous solubility.

Structural and Crystallographic Insights

  • Hydrogen bonding : In 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, N–H···N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice .
  • Steric effects : Bulky substituents (e.g., sec-butyl) may disrupt intermolecular interactions, leading to less ordered crystal structures compared to planar aryl groups.

Biological Activity

5-Bromo-N-(sec-butyl)pyridin-2-amine is a chemical compound known for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a bromine atom at the 5-position and a sec-butyl group attached to the nitrogen atom. Its molecular formula is C8H12BrNC_8H_{12}BrN . The presence of the bromine atom enhances its reactivity, while the sec-butyl group influences its steric and electronic properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine substituent and the sec-butyl group contribute to its binding affinity, allowing it to modulate the activity of specific proteins involved in various biological pathways .

Potential Targets:

  • Enzymes : It may inhibit or activate specific enzymes, impacting metabolic pathways.
  • Receptors : Interaction with receptors can lead to downstream signaling effects relevant to therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on this compound is limited. However, similar pyridine derivatives have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Inhibition of Nitric Oxide Synthase (nNOS) :
    A study explored compounds structurally related to this compound as selective inhibitors of nNOS, which is implicated in neurodegenerative disorders. The findings indicated that modifications in structure could enhance selectivity and potency .
    CompoundIC50 (µM)Selectivity Ratio
    Compound A0.368>10
    Compound B5>5
  • Antiparasitic Activity :
    Another study highlighted the potential of pyridine derivatives in treating parasitic infections. While specific data on this compound was not provided, related compounds exhibited significant activity against Cryptosporidium species .

Research Findings Summary

The exploration of this compound reveals promising biological activities across various domains:

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialActive against bacterial strains
Enzyme InhibitionSelective inhibition of nNOS
AntiparasiticPotential efficacy against Cryptosporidium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(sec-butyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(sec-butyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.